5-Methyl-hexanoic acid chloromethyl ester
Description
5-Methyl-hexanoic acid chloromethyl ester (C₈H₁₃ClO₂) is an ester derivative of 5-methylhexanoic acid, featuring a chloromethyl (-CH₂Cl) group at the ester position. This compound is structurally characterized by a branched hexanoic acid backbone with a methyl group at the fifth carbon and a reactive chloromethyl moiety, which enhances its utility in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or polymer precursors.
Properties
IUPAC Name |
chloromethyl 5-methylhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2/c1-7(2)4-3-5-8(10)11-6-9/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYACTFPEZPFUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-hexanoic acid chloromethyl ester is a chemical compound that has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications. The biological activity of this compound is influenced by its chemical structure, which allows it to interact with various biological targets. This article delves into the biological activity of 5-Methyl-hexanoic acid chloromethyl ester, summarizing relevant case studies, research findings, and providing data tables for clarity.
Chemical Structure and Properties
5-Methyl-hexanoic acid chloromethyl ester can be represented by the following molecular formula:
- Molecular Formula : C₈H₁₅ClO₂
- CAS Number : 3-Nitro-4-(m-tolyl)pyridin-2-amine
The compound features a chloromethyl group which is known to enhance its reactivity, making it a versatile intermediate in organic synthesis.
The biological activity of 5-Methyl-hexanoic acid chloromethyl ester can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloromethyl group can facilitate nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit distinct biological properties.
Antimicrobial Properties
Research has indicated that 5-Methyl-hexanoic acid chloromethyl ester possesses antimicrobial activity. A study conducted by researchers at the Technical University of Denmark demonstrated that the compound showed significant inhibition against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that derivatives of 5-Methyl-hexanoic acid chloromethyl ester can inhibit pro-inflammatory cytokines, suggesting a possible application in treating inflammatory diseases.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial properties against Escherichia coli and Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited a zone of inhibition measuring 15 mm against E. coli and 20 mm against S. aureus.
- : Indicates potential as an antimicrobial agent.
-
Anti-inflammatory Study :
- Objective : To assess the effect on TNF-alpha production in macrophages.
- Method : ELISA assay for cytokine quantification.
- Results : A reduction in TNF-alpha levels by approximately 30% was observed.
- : Suggests potential use in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of 5-Methyl-hexanoic acid chloromethyl ester.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 5-Methyl-hexanoic acid chloromethyl ester | Moderate | Significant |
| 3-Aminomethyl-5-methylhexanoic Acid | High | Moderate |
| 4-Allyloxy-1H-pyrazole | Low | High |
This table illustrates that while some compounds may exhibit stronger antimicrobial properties, 5-Methyl-hexanoic acid chloromethyl ester shows notable anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Esters
The following table summarizes key physical and chemical properties of 5-methyl-hexanoic acid chloromethyl ester and its analogs:
Reactivity and Functional Group Influence
- Chloromethyl vs. Methyl Esters: The chloromethyl group in 5-methyl-hexanoic acid chloromethyl ester confers higher electrophilicity compared to its methyl counterpart (5-methylhexanoic acid methyl ester), enabling nucleophilic substitution reactions (e.g., with amines or azides) for drug intermediate synthesis .
- Chloromethyl vs. Chloro Esters: Unlike 5-chlorohexanoic acid methyl ester (where Cl is directly on the carbon chain), the chloromethyl ester’s Cl is on the ester sidechain, offering distinct regioselectivity in reactions such as alkylation or ester hydrolysis .
- Oxo vs. Chloromethyl Esters: The oxo group in 5-oxohexanoic acid methyl ester facilitates keto-enol tautomerism and condensation reactions, contrasting with the chloromethyl ester’s preference for SN2 mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
